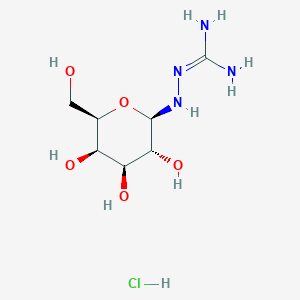

N1-b-D-Galactopyranosylamino-guanidine HCl

Vue d'ensemble

Description

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is a fluorinated monosaccharide that contains an amino group on the 1’ carbon. This compound has been modified with methyl groups at the C6 and C7 positions to increase its stability and inhibit enzymatic hydrolysis . It is primarily used in proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is typically produced in specialized laboratories for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

N1-b-D-Galactopyranosylamino-guanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group on the 1’ carbon can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Applications De Recherche Scientifique

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is employed in biochemical assays and studies involving monosaccharides.

Medicine: Research involving N1-b-D-Galactopyranosylamino-guanidine hydrochloride focuses on its potential therapeutic applications and interactions with biological molecules.

Industry: The compound is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of N1-b-D-Galactopyranosylamino-guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the 1’ carbon allows it to participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes. The methyl groups at the C6 and C7 positions enhance its stability and inhibit enzymatic hydrolysis, allowing it to exert its effects more effectively .

Comparaison Avec Des Composés Similaires

Similar Compounds

N1-b-D-Glucopyranosylamino-guanidine hydrochloride: Similar in structure but with a glucopyranosyl ring instead of a galactopyranosyl ring.

N1-b-D-Mannopyranosylamino-guanidine hydrochloride: Contains a mannopyranosyl ring, differing in the stereochemistry of the sugar moiety.

Uniqueness

N1-b-D-Galactopyranosylamino-guanidine hydrochloride is unique due to its specific structural modifications, including the amino group on the 1’ carbon and the methyl groups at the C6 and C7 positions. These modifications enhance its stability and inhibit enzymatic hydrolysis, making it a valuable compound for research applications .

Activité Biologique

N1-b-D-Galactopyranosylamino-guanidine hydrochloride (often abbreviated as N1-b-D-Gal-AG HCl) is a compound of interest in biochemical and medical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, particularly focusing on its role in inhibiting the formation of Advanced Glycation End Products (AGEs) and its implications in therapeutic development.

- Molecular Formula : C7H17ClN4O5

- Molecular Weight : 272.69 g/mol

- CAS Number : 109853-84-1

Structural Characteristics

The compound consists of a galactopyranosyl moiety linked to an amino-guanidine structure, which contributes to its unique biochemical properties. The presence of the hydrochloride salt enhances its solubility, making it suitable for various biological assays.

N1-b-D-Galactopyranosylamino-guanidine HCl primarily functions by inhibiting the formation of AGEs. AGEs are harmful compounds formed when proteins or lipids undergo glycation, a process accelerated by high glucose levels. The accumulation of AGEs is associated with several chronic diseases, including diabetes and neurodegenerative disorders.

Inhibition of Advanced Glycation End Products (AGEs)

Research indicates that this compound effectively reduces AGE formation, thereby potentially mitigating oxidative stress and inflammation associated with various pathologies. This inhibition is crucial as AGEs contribute to cellular dysfunction and tissue damage.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability : It has been shown to enhance cell viability in cultured neuronal cells exposed to high glucose concentrations, suggesting neuroprotective effects.

- Neurotransmitter Modulation : Similar guanidino compounds have been reported to influence neurotransmitter responses, particularly in the context of GABAergic signaling, which may extend to this compound as well .

Comparative Biological Activity

| Compound | Mechanism of Action | Biological Effect |

|---|---|---|

| This compound | Inhibition of AGEs | Neuroprotective, anti-inflammatory |

| Guanidine | Inhibition of GABA and glycine responses | Potentially neurotoxic at high concentrations |

| Methylguanidine | Similar inhibitory effects on neurotransmitters | Neurotoxic effects noted in uremic patients |

Therapeutic Potential in Diabetes

A study highlighted the potential use of this compound in diabetic models where it was observed to lower plasma glucose levels and improve insulin sensitivity. This effect is attributed to its ability to reduce oxidative stress by inhibiting AGE formation.

Neuroprotection in Uremia

Research involving uremic patients indicated that guanidino compounds, including derivatives similar to this compound, could modulate neurotransmitter systems and alleviate some neurological symptoms associated with renal failure . The compound's ability to inhibit chloride channel responses suggests a mechanism that could be harnessed for therapeutic interventions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N1-b-D-Galactopyranosylamino-guanidine HCl, and how can purity be validated?

Methodological Answer :

- Synthesis : The compound can be synthesized via a coupling reaction between β-D-galactopyranosylamine and guanidine derivatives, followed by HCl salt formation. Protecting groups (e.g., acetyl or benzyl) may be required to stabilize the glycosidic bond during synthesis.

- Purity Validation :

- HPLC : Use reverse-phase chromatography with UV detection (210–230 nm) to assess purity.

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on glycosidic linkage signals (δ 4.5–5.5 ppm for anomeric protons) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation.

- Potentiometric Titration : Quantify free HCl content using standardized NaOH, with endpoint determination via derivative analysis of pH curves .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer :

- Potentiometric Titration : Suitable for bulk quantification in aqueous solutions. Use second-derivative analysis to resolve overlapping endpoints in complex mixtures (e.g., coexisting ions) .

- HPLC-ELSD/MS : Employ hydrophilic interaction liquid chromatography (HILIC) paired with evaporative light scattering (ELSD) or mass spectrometry for sensitive detection in serum or tissue homogenates.

- Enzymatic Hydrolysis : Confirm specificity by treating samples with β-galactosidase to cleave the glycosidic bond, followed by guanidine quantification via fluorescence assays .

Advanced Research Questions

Q. How does the β-D-galactopyranosyl linkage influence the compound’s stability in physiological environments?

Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC and compare hydrolysis rates to model compounds (e.g., lactose or amygdalin derivatives) .

- Enzymatic Susceptibility : Treat with β-galactosidases (e.g., from E. coli) to assess cleavage kinetics. Use Michaelis-Menten analysis to calculate and .

- Thermal Stability : Conduct accelerated stability studies (40–60°C) and model degradation kinetics using Arrhenius equations.

Q. How can contradictory reports on the compound’s enzyme inhibition efficacy be resolved?

Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, ionic strength) and validate compound purity (see FAQ 1). Inconsistent activity may arise from residual solvents or isomers .

- Mechanistic Replication : Use orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) to confirm inhibition.

- Data Harmonization : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing confounding variables (e.g., off-target effects) .

Q. What in silico strategies predict interactions between this compound and glycosidase enzymes?

Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina with enzyme structures (e.g., β-galactosidase PDB entries) to model binding poses. Focus on hydrogen bonding with the galactose moiety and steric clashes with guanidine .

- ADMET Prediction : Leverage platforms like ACD/Labs Percepta to estimate solubility, permeability, and metabolic stability. Validate predictions with in vitro assays .

Q. What critical parameters govern the design of enzyme inhibition kinetics studies for this compound?

Methodological Answer :

- Substrate Competition : Use Dixon plots to differentiate competitive vs. non-competitive inhibition.

- pH Optimization : Pre-screen enzyme activity across pH 4–8 (e.g., using pNP-Gal as a substrate) to identify ideal assay conditions .

- Temperature Control : Maintain constant temperature (±0.1°C) to minimize activity drift.

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to derive and values. Include positive controls (e.g., galactose analogs) for benchmarking .

Propriétés

IUPAC Name |

2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPFFIDQAQUEH-ZFWXJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610308 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-84-1 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.